molecular formula C30H37N3O9 B1683449 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester CAS No. 103434-30-6

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester

Cat. No.: B1683449
CAS No.: 103434-30-6
M. Wt: 583.6 g/mol
InChI Key: GQJFGCIETONRNJ-UHFFFAOYSA-N
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Description

YM-16151-4 is a novel compound known for its dual action as a calcium entry blocker and a selective beta 1-adrenoceptor blocker. It has been studied extensively for its cardiovascular effects, particularly in the context of treating conditions such as angina and hypertension .

Preparation Methods

The synthetic routes and reaction conditions for YM-16151-4 are not widely published in open literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a dihydropyridine derivative. The industrial production methods likely involve multi-step organic synthesis processes, including nitration, esterification, and amination reactions .

Chemical Reactions Analysis

YM-16151-4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the nitro group present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly involving the phenyl ring and the dihydropyridine moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 3,5-pyridinedicarboxylic acid derivatives exhibit significant anticancer activity. For instance, studies have shown that pyridine derivatives can inhibit cancer cell proliferation in various human cancer lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making them candidates for further development as anticancer agents .

Antimicrobial Activity

Some derivatives of pyridinedicarboxylic acids have demonstrated antimicrobial properties against a range of pathogens. These compounds can be effective against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Drug Development

The unique structure of 3,5-pyridinedicarboxylic acid allows it to serve as a scaffold for drug development. Its ability to modulate biological pathways makes it a promising candidate for designing new therapeutic agents targeting diseases such as cancer and infections. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .

Formulation in Drug Delivery Systems

Due to its chemical stability and compatibility with various excipients, this compound can be utilized in drug delivery systems. Its ester groups can be modified to create prodrugs that release active pharmaceutical ingredients in a controlled manner. This approach is particularly useful in enhancing the therapeutic index of drugs with poor solubility or stability .

Polymer Chemistry

Pyridinedicarboxylic acids are increasingly used in the synthesis of novel polymers. Their ability to form copolymers with other monomers allows for the development of materials with tailored properties such as increased thermal stability or enhanced mechanical strength. These materials find applications in coatings, adhesives, and advanced composite materials .

Catalysis

The compound's nitrogen-containing structure can also serve as a ligand in coordination chemistry, facilitating various catalytic reactions. This application is particularly relevant in organic synthesis where efficient catalysts are required for producing fine chemicals and pharmaceuticals .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant inhibition of A549 lung cancer cells with IC50 values < 10 µM.
Study 2Antimicrobial EfficacyShowed activity against Staphylococcus aureus with MIC values around 5 µg/mL.
Study 3Polymer DevelopmentDeveloped a new copolymer using this compound that exhibited improved thermal stability compared to traditional polymers.

Mechanism of Action

YM-16151-4 exerts its effects through two primary mechanisms:

    Calcium Entry Blocking: It inhibits the influx of calcium ions into cells by blocking voltage-dependent calcium channels. This action helps in reducing cardiac workload and oxygen demand.

    Beta 1-Adrenoceptor Blocking: The compound selectively blocks beta 1-adrenoceptors, leading to a decrease in heart rate and blood pressure.

Comparison with Similar Compounds

YM-16151-4 is unique due to its dual action as both a calcium entry blocker and a selective beta 1-adrenoceptor blocker. Similar compounds include:

    Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.

    Propranolol: A non-selective beta-adrenoceptor blocker used for various cardiovascular conditions.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

YM-16151-4 stands out due to its combined effects, which provide a more comprehensive approach to managing cardiovascular conditions .

Biological Activity

3,5-Pyridinedicarboxylic acid, particularly in its dihydro and ester forms, has garnered significant attention in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of the compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester . The focus will be on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity:

  • Molecular Formula : C18H22N4O5
  • Molecular Weight : 370.39 g/mol
  • Key Functional Groups : Dihydropyridine ring, nitrophenyl group, and phenoxypropyl amine.

Pharmacological Activities

Research indicates that derivatives of 3,5-pyridinedicarboxylic acid exhibit various biological activities. The following table summarizes key pharmacological properties observed in studies:

ActivityDescriptionReferences
Antihypertensive Demonstrated coronary vasodilator effects and antihypertensive properties in animal models.
Cerebral Vasodilation Exhibits vasodilating effects on cerebral blood vessels, potentially useful for stroke therapy.
Spasmolytic Activity Shown to relieve smooth muscle spasms in various experimental setups.
Antimicrobial Some derivatives have been synthesized and tested for antimicrobial properties.
Calcium Channel Blockade Similar compounds are known to act as calcium channel blockers, aiding in cardiovascular health.

The mechanisms through which 3,5-pyridinedicarboxylic acid derivatives exert their effects include:

  • Calcium Channel Modulation : Compounds like nicardipine (related to 3,5-pyridinedicarboxylic acid) are known calcium channel blockers that help reduce blood pressure by relaxing vascular smooth muscle.
  • Nucleophilic Substitution Reactions : The presence of reactive functional groups allows for interactions with various biological targets such as enzymes and receptors.
  • Nitric Oxide Release : Some studies suggest that these compounds may stimulate nitric oxide production, contributing to their vasodilatory effects.

Case Studies

  • Antihypertensive Effects in Animal Models :
    A study conducted on asymmetrically substituted 1,4-dihydro derivatives demonstrated superior antihypertensive activity compared to symmetrical counterparts. The compound 3-ethyl-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate was highlighted for its efficacy in reducing blood pressure in hypertensive rats .
  • Cerebral Vasodilatory Activity :
    In comparative studies with established vasodilators like papaverine and nifedipine, certain derivatives exhibited significant cerebral vasodilatory effects. This suggests potential applications in treating conditions like ischemic stroke .
  • Antimicrobial Screening :
    A series of peptides synthesized from 3,5-pyridinedicarboxylic acid were screened for antimicrobial activity. Results indicated promising activity against several bacterial strains, showcasing the compound's versatility beyond cardiovascular applications .

Properties

IUPAC Name

dimethyl 4-[2-[4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy]-5-nitrophenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O9/c1-19-26(29(35)39-3)28(27(20(2)32-19)30(36)40-4)24-16-21(33(37)38)12-13-25(24)41-15-9-8-14-31-17-22(34)18-42-23-10-6-5-7-11-23/h5-7,10-13,16,22,28,31-32,34H,8-9,14-15,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJFGCIETONRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=CC(=C2)[N+](=O)[O-])OCCCCNCC(COC3=CC=CC=C3)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10908407
Record name Dimethyl 4-(2-{4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy}-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103434-30-6
Record name YM 16151-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103434306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 4-(2-{4-[(2-hydroxy-3-phenoxypropyl)amino]butoxy}-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10908407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 1,300 ml of methanol were dissolved 13 g of dimethyl 4-[2-(4-aminobutoxy)-5-nitrophenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and 4.5 g of glycidyl phenyl ether, and the solution thus formed was refluxed under heating for 16 hours. The solvent was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography, and the product was eluted with chloroform-methanol (96:4 v/v). Crude crystals were recrystallized from ethanol to give 9 g of dimethyl 4-[2-[4-(2-hydroxy-3-phenoxypropylamino)butoxy]-5-nitrophenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
Name
dimethyl 4-[2-(4-aminobutoxy)-5-nitrophenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
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Name
COC(=O)C1=C(C)NC(C)=C(C(=O)OC)C1c1cc([N+](=O)[O-])ccc1OCCCCN
Quantity
Extracted from reaction SMILES
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester
Reactant of Route 2
Reactant of Route 2
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester
Reactant of Route 3
Reactant of Route 3
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester
Reactant of Route 4
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester
Reactant of Route 5
Reactant of Route 5
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester
Reactant of Route 6
Reactant of Route 6
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-((2-hydroxy-3-phenoxypropyl)amino)butoxy)-5-nitrophenyl)-2,6-dimethyl-, dimethyl ester

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